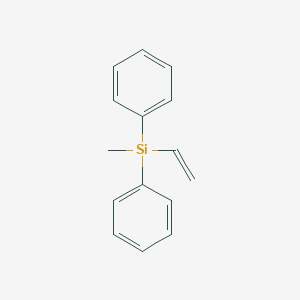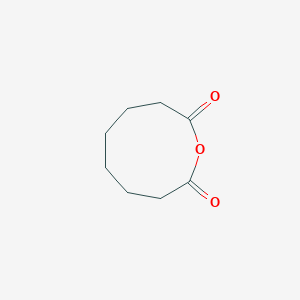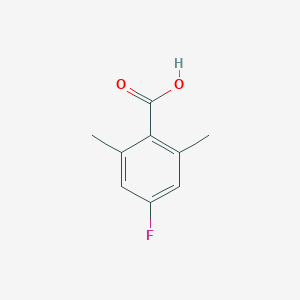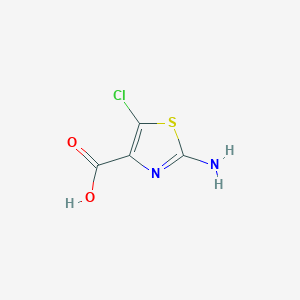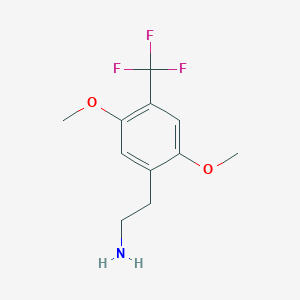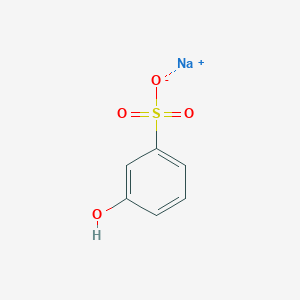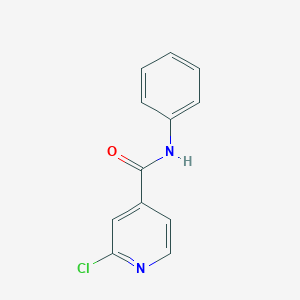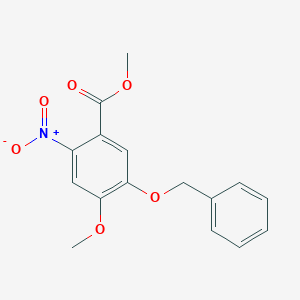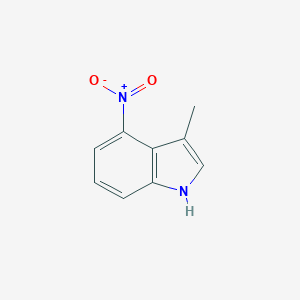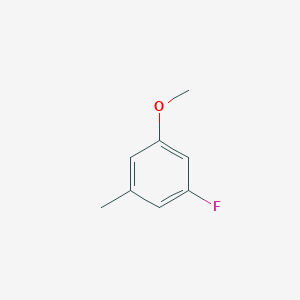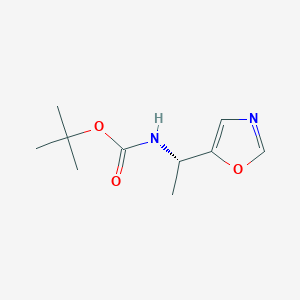
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate, also known as (S)-BOC-5-Oxazolidinone, is a chemical compound that is widely used in scientific research. This compound is a derivative of oxazolidinone and is primarily used as a protecting group for amines in organic synthesis.
Mechanism Of Action
The mechanism of action of (S)-BOC-5-Oxazolidinone is based on its ability to protect the amine group of amino acids. This is achieved by the formation of a stable carbamate linkage between the amine group and the BOC group. This linkage is stable under most reaction conditions and can be removed by treatment with acid. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide.
Biochemical And Physiological Effects
(S)-BOC-5-Oxazolidinone does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in organic synthesis and does not have any direct biological activity.
Advantages And Limitations For Lab Experiments
The primary advantage of (S)-BOC-5-Oxazolidinone is its ability to protect the amine group of amino acids during organic synthesis. This allows for the synthesis of complex peptides with multiple amino acids. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide. However, (S)-BOC-5-Oxazolidinone has some limitations, including its sensitivity to acidic and basic conditions. It can also be difficult to remove the BOC group from certain amino acids, which can limit its use in peptide synthesis.
Future Directions
There are several future directions for the research and development of (S)-BOC-5-Oxazolidinone. One area of research is the development of new protecting groups for amines in organic synthesis. This could lead to the discovery of new compounds that are more stable and easier to remove than (S)-BOC-5-Oxazolidinone. Another area of research is the synthesis of new peptides and other organic compounds using (S)-BOC-5-Oxazolidinone as a protecting group. This could lead to the discovery of new drugs and other biologically active compounds. Finally, there is a need for more research on the biochemical and physiological effects of (S)-BOC-5-Oxazolidinone. This could lead to a better understanding of the compound's potential toxicity and its effects on biological systems.
Synthesis Methods
The synthesis of (S)-BOC-5-Oxazolidinone involves the reaction of (S)-tert-butyl glycidyl ether with oxazolidinone in the presence of a base catalyst. The reaction produces (S)-BOC-5-Oxazolidinone as a white solid with a high yield. This synthesis method is widely used in research laboratories and has been optimized to produce high-quality (S)-BOC-5-Oxazolidinone.
Scientific Research Applications
(S)-BOC-5-Oxazolidinone is primarily used as a protecting group for amines in organic synthesis. This compound is widely used in peptide synthesis, as it can protect the amine group of amino acids during the synthesis process. This allows for the synthesis of complex peptides with multiple amino acids. (S)-BOC-5-Oxazolidinone is also used in the synthesis of other organic compounds, such as heterocyclic compounds and natural products.
properties
CAS RN |
196819-41-7 |
|---|---|
Product Name |
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate |
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1,3-oxazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-7(8-5-11-6-14-8)12-9(13)15-10(2,3)4/h5-7H,1-4H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
UVEJHAUWOKEFAL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CO1)NC(=O)OC(C)(C)C |
SMILES |
CC(C1=CN=CO1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CN=CO1)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [(1S)-1-(5-oxazolyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



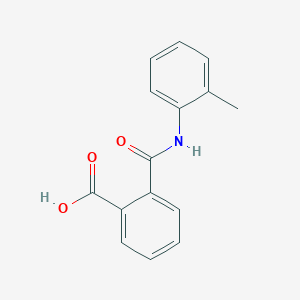
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
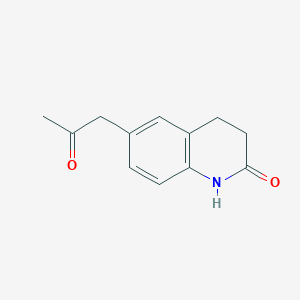
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
